3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
- Starting material: 6-methoxypyridine-3-carboxylic acid
- Reaction: Amide coupling with the intermediate from Step 2
- Conditions: Use of a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine)
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions
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Step 1: Synthesis of Tetrahydroisoquinoline Core
- Starting material: 2-methyl-1,2,3,4-tetrahydroisoquinoline
- Reaction: N-acylation with an appropriate carboxylic acid derivative
- Conditions: Use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Aqueous or organic solvents, controlled temperature
- Products: Oxidized derivatives of the compound
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Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low temperature
- Products: Reduced derivatives, such as alcohols or amines
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Substitution
- Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
- Conditions: Organic solvents, room temperature or elevated temperature
- Products: Substituted derivatives with various functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: N-bromosuccinimide in dichloromethane, amines in ethanol
Major Products
- Oxidized derivatives: Carboxylic acids, ketones
- Reduced derivatives: Alcohols, amines
- Substituted derivatives: Halogenated compounds, amine derivatives
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry
Material Science:
Agriculture: Studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibits the activity of enzymes involved in critical biological processes, leading to therapeutic effects.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: Influences the expression of genes involved in disease pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylamide
Uniqueness
- Structural Features : The presence of both dimethoxyphenyl and methoxypyridinyl groups in the same molecule is unique and contributes to its distinct chemical reactivity and biological activity.
- Biological Activity : Exhibits unique biological activities compared to similar compounds, making it a valuable lead compound for drug development.
- Chemical Reactivity : The combination of functional groups allows for diverse chemical reactions, enabling the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C25H25N3O5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H25N3O5/c1-28-23(15-9-11-19(31-2)20(13-15)32-3)22(17-7-5-6-8-18(17)25(28)30)24(29)27-16-10-12-21(33-4)26-14-16/h5-14,22-23H,1-4H3,(H,27,29) |
InChI Key |
DFVZGFCPKJYCKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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